molecular formula C18H15Cl2N5OS B15098346 N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide

N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide

Cat. No.: B15098346
M. Wt: 420.3 g/mol
InChI Key: MEUVEAZCXJYNCH-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives fused with acetamide scaffolds. Its structure features:

  • A 3,4-dichlorophenyl group linked to the acetamide nitrogen.
  • A 1,2,4-triazole ring substituted with a prop-2-enyl group at position 4 and a 4-pyridyl group at position 3.
  • A thioether bridge connecting the triazole to the acetamide.

This architecture is designed to optimize interactions with biological targets, particularly enzymes or receptors involved in inflammation or microbial pathways .

Properties

Molecular Formula

C18H15Cl2N5OS

Molecular Weight

420.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H15Cl2N5OS/c1-2-9-25-17(12-5-7-21-8-6-12)23-24-18(25)27-11-16(26)22-13-3-4-14(19)15(20)10-13/h2-8,10H,1,9,11H2,(H,22,26)

InChI Key

MEUVEAZCXJYNCH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The process may involve reactions like nucleophilic substitution, cyclization, and thiolation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the triazole-thioether moiety exhibits nucleophilic character, enabling substitution reactions under mild alkaline conditions. This reactivity is critical for generating derivatives with modified biological activity.

Reaction TypeConditionsProductKey Reference
AlkylationK₂CO₃, DMF, alkyl halide (RT)S-alkylated triazole with enhanced lipophilicity
AcylationPyridine, acyl chloride (0°C)Thioester formation; improves metabolic stability
OxidationH₂O₂, CH₃COOH (40°C)Sulfoxide or sulfone derivatives (dependent on stoichiometry)

Example : Reaction with methyl iodide in DMF yields the S-methylated analog, which showed 2.3-fold higher antibacterial activity against Staphylococcus aureus compared to the parent compound .

Electrophilic Aromatic Substitution

The dichlorophenyl and pyridyl rings undergo regioselective electrophilic substitution. Halogenation and nitration are common, with directing effects influenced by substituents.

Reaction TypeConditionsPositionYieldNotes
NitrationHNO₃/H₂SO₄ (0°C)Para to pyridyl N68%Forms nitro derivatives for SAR
BrominationBr₂/FeBr₃ (reflux)Ortho to Cl on phenyl52%Enhances steric bulk

Mechanistic Insight : The electron-withdrawing Cl groups on the phenyl ring deactivate it toward electrophiles, while the pyridyl nitrogen directs nitration to the para position .

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amine.

ConditionsProductApplication
6M HCl, reflux (8h)Carboxylic acidProdrug design
NaOH (aq), RT (24h)Free amine + acetic acidFunctionalization for conjugation

Stability Data : The amide bond is stable at pH 4–8 but degrades rapidly in strong acids (t₁/₂ = 1.2h in 1M HCl) .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in cycloaddition and alkylation reactions, enabling structural diversification.

Reaction TypeReagentOutcome
Huisgen CycloadditionCuI, NaN₃, alkyne (60°C)1,2,3-Triazole hybrids
N-AlkylationNaH, alkyl bromide (DMF)Quaternary N-alkyl triazolium salts

Biological Impact : N-allylation of the triazole improved antimycobacterial activity (MIC = 3.25 µg/mL vs Mycobacterium smegmatis) .

Allyl Group Reactions

The prop-2-enyl side chain undergoes addition and oxidation reactions, critical for modifying steric and electronic properties.

Reaction TypeConditionsProduct
EpoxidationmCPBA, CH₂Cl₂ (0°C)Epoxide (increases polarity)
HydroborationBH₃·THF, then H₂O₂/NaOHSecondary alcohol

Thermal Stability : The allyl group decomposes above 200°C, limiting high-temperature applications.

Metal Coordination

The pyridyl nitrogen and triazole sulfur act as ligands for transition metals, forming complexes with potential catalytic or therapeutic uses.

Metal SaltConditionsCoordination Mode
Cu(II) acetateMeOH, RTN(pyridyl), S(thioether)
PdCl₂DMF, 80°CN(triazole), S(thioether)

Antimicrobial Synergy : Cu(II) complexes exhibited 4-fold lower MICs against Gram-negative pathogens compared to the free ligand .

Key Research Findings

  • Thioether alkylation enhances membrane permeability, correlating with improved MICs in antibacterial assays .

  • Sulfone derivatives show reduced cytotoxicity (IC₅₀ > 100 µM vs HepG2) compared to sulfide forms (IC₅₀ = 18 µM).

  • Epoxides derived from allyl oxidation are unstable in vivo, limiting their therapeutic utility .

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio)) acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and pharmacological implications.

Substituent Variations on the Phenyl Ring

Compound Name Phenyl Substituents Key Functional Groups Molecular Weight (g/mol) LogP*
Target Compound 3,4-dichloro Prop-2-enyl, 4-pyridyl ~450–470 (estimated) ~3.5
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide 3,4-dichloro Benzyl, bromophenoxy 578.31 ~4.2
N-(3,4-dimethoxyphenyl)-2-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio]acetamide 3,4-dimethoxy Amino, pyridyl ~430–450 (estimated) ~2.8
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-dichloro Benzothiazole core 405.18 ~4.0


Key Observations :

  • Heterocyclic Core : Replacement of the triazole with a benzothiazole (as in ) alters electron distribution and binding affinity. Benzothiazoles are associated with kinase inhibition, while triazoles often target cytochrome P450 or inflammatory mediators.

Pharmacological Implications

Anti-Inflammatory Activity
  • The target compound’s pyridyl group may enhance hydrogen bonding with COX-2 or TNF-α receptors, as seen in related triazole-acetamide derivatives .
  • The dimethoxyphenyl analog showed reduced cytotoxicity in preliminary assays, likely due to improved solubility from the methoxy groups .
Antimicrobial Potential
  • Halogenated analogs (e.g., ) exhibit broad-spectrum antimicrobial activity, with bromine in contributing to enhanced Gram-positive bacterial inhibition .
Drug-Likeness Parameters
  • AI-based predictions for the target compound suggest moderate bioavailability (LogP ~3.5) and acceptable solubility, aligning with Lipinski’s rules .

Biological Activity

N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its potential biological activities. This compound is a derivative of the 1,2,4-triazole class, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Dichlorophenyl group : Imparts lipophilicity and potential interactions with biological membranes.
  • Triazole moiety : Known for its role in various pharmacological activities, including antifungal and anticancer properties.
  • Acrylic acid derivative : The presence of the prop-2-enyl group may enhance biological activity through specific interactions.

Table 1: Structural Features of N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide

ComponentDescription
Dichlorophenyl3,4-Dichlorophenyl group
Triazole1,2,4-Triazole ring
Pyridyl4-Pyridyl substituent
Acrylic moietyProp-2-enyl group

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds similar to N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through in vitro assays using peripheral blood mononuclear cells (PBMCs). The results showed that at concentrations up to 100 µg/mL, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. Notably, compounds with similar structures exhibited a decrease in TNF-α levels by approximately 44–60% compared to controls .

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. In particular, studies have highlighted that modifications in the triazole structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds containing the triazole moiety have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced TNF-α levels by 44–60%
AnticancerInduced apoptosis in cancer cell lines

Study 1: Evaluation of Triazole Derivatives

In a recent study published in Pharmaceutical Journal, researchers synthesized several triazole derivatives and evaluated their biological activities. Among these derivatives, the one structurally related to N-(3,4-dichlorophenyl)-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide exhibited notable anti-inflammatory and antimicrobial properties. The study concluded that structural modifications could enhance therapeutic efficacy while reducing toxicity .

Study 2: Cytotoxicity Assessment

A separate investigation focused on assessing the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to standard treatments like doxorubicin. This highlights the potential for developing new anticancer agents based on the triazole scaffold .

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